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Compound Name: Elobixibat Hydrate

Cat. No.: B12403097

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elobixibat hydrate is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), also
known as the apical sodium-dependent bile acid transporter (ASBT). By acting locally in the gut
with minimal systemic absorption, elobixibat offers a targeted mechanism for the treatment of
chronic idiopathic constipation (CIC).[1] This document provides detailed application notes and
protocols for the formulation and evaluation of elobixibat hydrate in both preclinical and
clinical research settings.

Mechanism of Action

Elobixibat hydrate functions by inhibiting IBAT in the terminal ileum, which is responsible for
the reabsorption of approximately 95% of bile acids.[1] This inhibition leads to an increased
concentration of bile acids in the colon. The elevated colonic bile acids exert two primary
effects:

 Increased Fluid Secretion: Bile acids stimulate the secretion of water and electrolytes into
the colonic lumen, which softens the stool.

o Enhanced Motility: Bile acids promote colonic motility and transit, increasing the frequency of
bowel movements.[2]
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This dual action makes elobixibat an effective agent for relieving the symptoms of chronic
constipation.

Signaling Pathway of Elobixibat Hydrate
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Caption: Mechanism of action of elobixibat hydrate.

Physicochemical Properties

A summary of the key physicochemical properties of elobixibat hydrate is presented below.
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Property Value Reference
Chemical Formula C36H47N30sS:2 [3]
Molecular Weight 713.91 g/mol [3]
Appearance White to off-white powder [4]

Insoluble in water, slightly
Solubility soluble in ethanol, soluble in [4]
DMSO (30mg/ml) and DMF.

Protein Binding >99.5% (in plasma) [1]

Predicted logP 478 - 5.83 [5]

Preclinical Research Formulation and Protocols
Formulation for Oral Administration in Animal Models

Due to its low aqueous solubility, elobixibat hydrate is typically administered to animals as a
suspension. A common and effective vehicle is an aqueous suspension using carboxymethyl
cellulose (CMC) as the suspending agent.

Protocol 1: Preparation of 0.5% Carboxymethyl Cellulose (CMC) Suspension

Materials:

Elobixibat hydrate powder

o Sodium carboxymethyl cellulose (CMC), low viscosity

» Deionized or purified water

o Mortar and pestle (optional, for particle size reduction)

o Magnetic stirrer and stir bar

o Graduated cylinder and beaker

e Analytical balance
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Procedure:
e Prepare the 0.5% CMC Vehicle:
o Weigh 0.5 g of sodium CMC.
o Measure 100 mL of deionized water into a beaker with a magnetic stir bar.

o While stirring, slowly sprinkle the CMC powder into the vortex of the water to prevent
clumping.

o Continue stirring until the CMC is fully dissolved and the solution is clear. This may take
some time.

» Prepare the Elobixibat Hydrate Suspension:

o Calculate the required amount of elobixibat hydrate based on the desired concentration
(e.g., for a 1 mg/mL suspension in 20 mL, weigh 20 mg of elobixibat hydrate).

o If necessary, gently triturate the elobixibat hydrate powder in a mortar and pestle to
ensure a fine, uniform particle size.

o Add a small volume of the prepared 0.5% CMC vehicle to the powder to create a paste.

o Gradually add the remaining vehicle while mixing continuously to achieve the final desired
volume.

o Stir the final suspension thoroughly before each administration to ensure homogeneity.

Note on Stability: Forced degradation studies have shown that elobixibat is susceptible to
degradation under acidic, basic, oxidative, and photolytic conditions.[6][7][8] While specific
stability data for elobixibat hydrate in CMC suspensions is not readily available in published
literature, it is best practice to prepare suspensions fresh daily for preclinical studies.[9] If
storage is necessary, suspensions should be stored protected from light at 2-8°C and should
be thoroughly re-suspended before use. A pilot stability study using a validated analytical
method (e.g., HPLC) is recommended to determine the acceptable storage duration for a
specific preclinical formulation.

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.benchchem.com/product/b12403097?utm_src=pdf-body
https://www.benchchem.com/product/b12403097?utm_src=pdf-body
https://www.benchchem.com/product/b12403097?utm_src=pdf-body
https://www.benchchem.com/product/b12403097?utm_src=pdf-body
https://www.researchgate.net/publication/280139268_Forced_degradation_as_an_integral_part_of_HPLC_stability-indicating_method_development
https://www.researchgate.net/publication/388862221_Development_of_stability_indicating_reversed-phase_high-performance_liquid_chromatography_method_for_determination_of_elobixibat_in_pure_form_and_laboratory_prepared_tablets_Application_to_dissolution
https://www.abmole.com/literature/elobixibat-hydrate-coa.html
https://www.benchchem.com/product/b12403097?utm_src=pdf-body
https://patents.google.com/patent/WO2019172834A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Preclinical Efficacy Evaluation: Loperamide-Induced
Constipation Model

This model is commonly used to induce constipation in rodents, characterized by decreased

fecal output and intestinal motility.
Protocol 2: Loperamide-Induced Constipation in Mice

Workflow Diagram:
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Caption: Workflow for a preclinical constipation model.
Procedure:
e Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

o Acclimation: House animals for at least one week before the experiment with free access to
standard chow and water.

 Induction: Induce constipation by intraperitoneal (i.p.) injection of loperamide hydrochloride
(e.g., 5 mg/kg body weight).

e Treatment:

o Approximately 30 minutes after loperamide administration, orally administer the elobixibat
hydrate suspension (e.g., 0.27 mg/kg) or the vehicle control (0.5% CMC).[10]

o A positive control, such as a known laxative, can also be included.
e Assessment:

o Fecal Parameters: Individually house the mice in cages with a pre-weighed paper liner.
Collect, count, and weigh all fecal pellets produced over a defined period (e.g., 6, 8, or 24
hours). The water content can be determined by comparing the wet and dry (after oven
drying) weight of the pellets.

o Gastrointestinal Transit Time: In a separate cohort of animals, administer a charcoal meal
or a non-absorbable marker like carmine red (e.g., 6% in 0.5% methylcellulose) orally at
the time of treatment. After a set time (e.g., 30-60 minutes), euthanize the animals and
measure the distance traveled by the marker through the small intestine as a percentage
of the total small intestine length.

Preclinical In Vitro Data

Elobixibat is a potent inhibitor of the ileal bile acid transporter across multiple species.
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Parameter Species Value Reference
ICs0 Human IBAT 0.53+0.17 nM [2][10]
ICso0 Mouse IBAT 0.13 + 0.03 nM [2][10]
ICso Canine IBAT 5.8+ 1.6 nM [2][10]

Clinical Research Formulation and Protocols
Clinical Trial Formulation: Oral Tablets

In clinical trials and for commercial use (e.g., Goofice®), elobixibat hydrate is formulated as
an immediate-release, film-coated oral tablet.[6][7][11]

Table 3. Composition of Elobixibat Hydrate 5 mg Tablets
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Component Function

Active Ingredient

Elobixibat hydrate (equivalent to 5 mg ] ) o
lleal Bile Acid Transporter (IBAT) Inhibitor

elobixibat)

Excipients

Microcrystalline Cellulose Diluent/Binder
D-mannitol Diluent
Hypromellose Binder
Croscarmellose Sodium Disintegrant

Light Anhydrous Silicic Acid / Colloidal Silicon

Dioxide Glidant
Magnesium Stearate Lubricant

Film Coating

Macrogol 6000 Plasticizer
Titanium Dioxide Opacifier/Colorant
Yellow Ferric Oxide Colorant
Carnauba Wax Polishing Agent

Reference for all components:[6][7][11]

Clinical Trial Protocol for Chronic Idiopathic
Constipation (CIC)

The following provides a general framework for a Phase 1ll, randomized, double-blind, placebo-
controlled study to evaluate the efficacy and safety of elobixibat hydrate in patients with CIC.

Logical Relationship of Clinical Trial Design:
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Screening & Eligibility
(Rome 1V Criteria for CIC)

:

Baseline Run-in Period (2 weeks)
- No laxatives
- Record baseline SBM/CSBM

Randomization (1:1)

Treatment Period (e.g., 2-12 weeks)
- Elobixibat (e.g., 10 mg QD)
- Placebo QD

Gollow-up Period (e.g., 2 weeksD

Endpoint Analysis
- Primary: Change in SBM/CSBM frequency
- Secondary: Responder rates, Stool consistency, Safety (AES)

Click to download full resolution via product page
Caption: Logical flow of a typical clinical trial for elobixibat.

. Study Objectives:

Primary: To evaluate the efficacy of elobixibat hydrate compared to placebo in increasing

the frequency of spontaneous bowel movements (SBMs) in patients wit

h CIC.

Secondary: To assess the effect on the frequency of complete spontaneous bowel

movements (CSBMs), responder rates, stool consistency, and to evaluate the safety and

tolerability of elobixibat hydrate.
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. Study Population (Inclusion/Exclusion Criteria):
Key Inclusion Criteria:
o Adults (e.g., 18-75 years of age).

o Diagnosis of CIC according to Rome |V criteria (Symptom onset at least 6 months prior,
and criteria fulfilled for the last 3 months).

o Average of <3 SBMs per week during the baseline period.
Key Exclusion Criteria:

o Constipation due to organic disease (e.g., mechanical obstruction, inflammatory bowel
disease).

o History of major gastrointestinal surgery.
o Use of medications known to cause constipation that cannot be discontinued.
. Study Design:

Screening and Run-in: A 2-week screening and baseline period where patients discontinue
all laxatives and record bowel habits in a daily electronic diary.

Randomization: Eligible patients are randomized in a 1:1 ratio to receive either elobixibat
hydrate (e.g., 10 mg) or a matching placebo.

Treatment: Patients take the assigned study drug orally, once daily before a meal, for the
duration of the treatment period (e.g., 2 to 12 weeks).

Data Collection: Patients continue to record daily bowel movement data, including frequency,
stool consistency (using the Bristol Stool Form Scale), and any adverse events (AES).

. Efficacy and Safety Endpoints:

Primary Efficacy Endpoint: Change from baseline in the mean number of SBMs per week
during the treatment period.
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e Secondary Efficacy Endpoints:

o Proportion of "CSBM responders" (e.g., patients with >3 CSBMs and an increase of >1
CSBM from baseline in a given week).[8]

o Change from baseline in stool consistency.
o Change from baseline in straining.

o Safety Assessments: Monitoring and recording of all adverse events, vital signs, and clinical
laboratory tests.

Clinical Efficacy and Safety Data

The following tables summarize key quantitative data from selected clinical trials of elobixibat in
patients with chronic constipation.

Table 4: Summary of Efficacy Data from a Phase Il Trial in India (2-week treatment)

Endpoint Elobixibat (n=75) Placebo (n=71) Difference/Result

Change in weekly 1,15 (95% Cl: 0.31
. 0 Cl. 0.51,

SBMs frequency (LS 3.83 2.68
1.99); p=0.008
Mean)
CSBM Responder 22.57% (95% CI:
49.33% 26.76%
Rate 8.36, 36.78); p=0.005

SBM: Spontaneous Bowel Movement; CSBM: Complete Spontaneous Bowel Movement; LS
Mean: Least Squares Mean; Cl: Confidence Interval. Data from[5][8].

Table 5: Summary of Efficacy Data from a Phase Il Trial in Japan (1-week treatment)
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Change from Baseline in
Treatment Group p-value vs. Placebo
SBMs/week (Mean * SD)

Placebo 2629 -
Elobixibat 10 mg 57+4.2 p=0.0005
Elobixibat 15 mg 56+3.5 p=0.0001

SBM: Spontaneous Bowel Movement; SD: Standard Deviation. Data from[1].

Table 6: Common Adverse Events (AEs) from Clinical Trials

Elobixibat Placebo Incidence

Adverse Event . Reference
Incidence (%) (%)

Abdominal Pain 7.89 - 24% 2 -4.05% [8]

Diarrhea 13-15% 0%

Abdominal Distention 3.95% - [8]

Conclusion

Elobixibat hydrate offers a targeted, non-systemic approach to treating chronic idiopathic
constipation. The provided protocols for preclinical and clinical formulation and evaluation are
intended to serve as a comprehensive guide for researchers. For preclinical studies, freshly
prepared suspensions in 0.5% CMC are recommended. For clinical trials, a well-defined tablet
formulation is used, and efficacy is typically assessed by the change in SBM and CSBM
frequency in randomized, placebo-controlled trials. These notes and protocols should facilitate
the consistent and effective investigation of elobixibat hydrate in drug development and
scientific research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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